molecular formula C15H28N2O2 B4958176 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide

2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B4958176
M. Wt: 268.39 g/mol
InChI Key: MAFUXCUJOLAEBC-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide is a chemical compound that features a cyclohexyl group, a morpholine ring, and an acetamide moiety

Properties

IUPAC Name

2-cyclohexyl-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h14H,1-13H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFUXCUJOLAEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of cyclohexylamine with 3-(morpholin-4-yl)propylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with .

    Acetic anhydride: is added to the reaction mixture.

  • The reaction is allowed to proceed at a specific temperature and time to yield 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or morpholine derivatives.

Scientific Research Applications

2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide
  • 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]butanamide
  • 2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]pentanamide

Uniqueness

2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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